molecular formula C20H19FN2OS B2892649 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide CAS No. 896607-91-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide

Cat. No.: B2892649
CAS No.: 896607-91-3
M. Wt: 354.44
InChI Key: TTYVVICIJJJLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenylpropanamide groups. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 2-(4-fluorophenyl)thiazole. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide has shown potential in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)thiazole: A precursor in the synthesis of the target compound.

    4-phenylthiazole: Lacks the fluorophenyl group but shares the thiazole core.

    N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide: Similar structure but without the thiazole ring.

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is unique due to the combination of the thiazole ring, fluorophenyl group, and phenylpropanamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVVICIJJJLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.